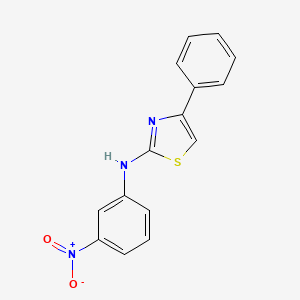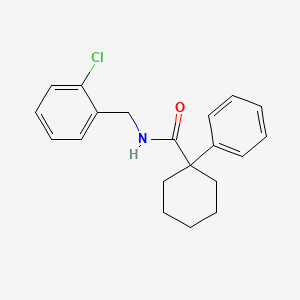![molecular formula C15H11ClFNO3 B5768508 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene, also known as CF3, is a chemical compound that has shown promise in scientific research applications. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is not yet fully understood. However, it has been suggested that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene may work by inhibiting the activity of certain enzymes and proteins in the body. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the reduction of inflammation and the inhibition of cancer cell growth. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to have potential as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its potential as a treatment for Alzheimer's disease. Another advantage is its anti-inflammatory and anti-tumor properties. However, one limitation of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its cost. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is a relatively expensive compound to synthesize and may not be feasible for all research projects.
Orientations Futures
There are several future directions for research on 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail. Research could also focus on developing more cost-effective methods for synthesizing 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Finally, research could explore the potential of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene as a treatment for other diseases and conditions.
Méthodes De Synthèse
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene can be synthesized using various methods, including the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl chloride in the presence of a base. The resulting compound is then subjected to further reactions to produce 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Another method involves the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl bromide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have potential in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to inhibit the growth of certain types of cancer cells. Research has also shown that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-1-[(2-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-9-11(7-8-18(19)20)5-6-15(13)21-10-12-3-1-2-4-14(12)17/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVKCWIJFGAKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[(2-fluorobenzyl)oxy]-4-[(E)-2-nitroethenyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)


